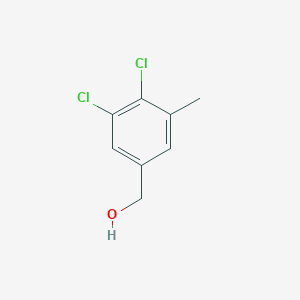

3,4-Dichloro-5-methylbenzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichloro-5-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLMYGYSCYHVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3,4-Dichloro-5-methylbenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a plausible and robust synthetic pathway for 3,4-Dichloro-5-methylbenzyl alcohol, a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the oxidation of a commercially available starting material, 3,4-dichlorotoluene, to an intermediate carboxylic acid, followed by its reduction to the target benzyl alcohol. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy

The selected synthetic route for this compound is a reliable two-step process designed for adaptability in a laboratory setting. The overall transformation is depicted in the workflow diagram below.

The initial step involves the oxidation of the methyl group of 3,4-dichlorotoluene to a carboxylic acid using potassium permanganate, a strong and effective oxidizing agent for benzylic carbons.[1][2][3][4][5] The resulting intermediate, 3,4-dichloro-5-methylbenzoic acid, is then reduced to the target primary alcohol, this compound, using lithium aluminum hydride (LiAlH4), a potent reducing agent for carboxylic acids.[6][7][8][9][10][11]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 3,4-Dichloro-5-methylbenzoic Acid

This procedure details the oxidation of 3,4-dichlorotoluene to 3,4-dichloro-5-methylbenzoic acid using potassium permanganate.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dichlorotoluene | 161.03 | 10.0 g | 0.062 |

| Potassium Permanganate (KMnO4) | 158.03 | 19.6 g | 0.124 |

| Water (H2O) | 18.02 | 200 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Sodium Bisulfite (NaHSO3) | 104.06 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichlorotoluene (10.0 g, 0.062 mol) and 200 mL of water.

-

With vigorous stirring, add potassium permanganate (19.6 g, 0.124 mol) in portions to the flask.

-

Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide. The reflux should be maintained for approximately 4-6 hours.[2]

-

After the reaction is complete (as indicated by the absence of the purple permanganate color), cool the mixture to room temperature.

-

Filter the hot solution by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.

-

Combine the filtrate and the washings. If the filtrate is still purple, add a small amount of sodium bisulfite until the solution becomes colorless.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of a white solid is complete (pH ~2).

-

Collect the white precipitate of 3,4-dichloro-5-methylbenzoic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Expected Yield: Based on similar oxidation reactions of substituted toluenes, a yield of 70-80% can be anticipated.

Step 2: Synthesis of this compound

This procedure outlines the reduction of 3,4-dichloro-5-methylbenzoic acid to this compound using lithium aluminum hydride.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,4-Dichloro-5-methylbenzoic Acid | 205.03 | 10.0 g | 0.049 |

| Lithium Aluminum Hydride (LiAlH4) | 37.95 | 2.8 g | 0.074 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| 10% Sulfuric Acid (H2SO4) | 98.08 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | As needed | - |

Procedure:

-

In a dry 500 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, suspend lithium aluminum hydride (2.8 g, 0.074 mol) in 100 mL of anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve 3,4-dichloro-5-methylbenzoic acid (10.0 g, 0.049 mol) in 50 mL of anhydrous THF in the dropping funnel.

-

Add the solution of the carboxylic acid dropwise to the LiAlH4 suspension with stirring at a rate that maintains a gentle reflux.[9]

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour, and then heat to reflux for an additional 2 hours to ensure complete reduction.

-

Cool the reaction mixture in an ice bath. Cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

-

Acidify the mixture by the slow addition of 10% sulfuric acid until a clear solution is obtained.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Expected Yield: The reduction of carboxylic acids with LiAlH4 typically proceeds with high yields, often exceeding 90%.[9]

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the proposed synthesis.

| Parameter | Step 1: Oxidation | Step 2: Reduction |

| Starting Material | 3,4-Dichlorotoluene | 3,4-Dichloro-5-methylbenzoic Acid |

| Product | 3,4-Dichloro-5-methylbenzoic Acid | This compound |

| Key Reagents | Potassium Permanganate | Lithium Aluminum Hydride |

| Solvent | Water | Anhydrous Tetrahydrofuran |

| Reaction Temperature | Reflux (~100 °C) | Reflux (~66 °C) |

| Reaction Time | 4-6 hours | 3 hours |

| Anticipated Yield | 70-80% | >90% |

Concluding Remarks

The described synthetic pathway offers a straightforward and efficient method for the preparation of this compound. The procedures are based on well-established chemical transformations and utilize readily available reagents. This guide provides a solid foundation for researchers to produce this compound for further investigation in various fields of chemical and pharmaceutical sciences. It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment is worn at all times due to the hazardous nature of some of the reagents involved.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scribd.com [scribd.com]

- 3. opentools.ai [opentools.ai]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. Show a mechanism for the lithium aluminum hydride reduction of be... | Study Prep in Pearson+ [pearson.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. testbook.com [testbook.com]

An In-depth Technical Guide to the Chemical Properties of 3,4-Dichlorobenzyl Alcohol

Core Chemical Properties

3,4-Dichlorobenzyl alcohol is a solid, aromatic alcohol that serves as a key intermediate in various chemical syntheses. Its physical and chemical properties are summarized below.

Physical and Chemical Data

This table summarizes the key quantitative data for 3,4-Dichlorobenzyl alcohol.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂O | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 38-39 °C | |

| Boiling Point | 148-151 °C | |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Assay | ≥98.0% (GC) | |

| Storage Temperature | 2-30°C |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 3,4-Dichlorobenzyl alcohol.

| Spectroscopic Data | Details | Source |

| Infrared (IR) Spectrum | Data available in the NIST WebBook, useful for identifying functional groups. | [1] |

| ¹³C NMR Spectrum | Data is available for structural confirmation. | [2] |

| Mass Spectrum (EI) | Available for molecular weight and fragmentation pattern analysis. | [1] |

Identifiers

| Identifier | Value | Source |

| CAS Number | 1805-32-9 | [1] |

| EC Index Number | 217-299-0 | |

| MDL Number | MFCD00004633 | |

| InChI | 1S/C7H6Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | [2] |

| InChIKey | FVJIUQSKXOYFKG-UHFFFAOYSA-N | [2] |

| SMILES | Clc1c(ccc(c1)CO)Cl |

Safety and Handling

3,4-Dichlorobenzyl alcohol is classified as hazardous. Proper safety precautions must be observed during handling and storage.

Hazard Identification

| Hazard | GHS Pictogram | Signal Word | Hazard Statements |

| Toxicity and Irritation | GHS05, GHS07 (Corrosion, Exclamation mark) | Danger | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[3] |

Handling and Storage

-

Handling: Use in a well-ventilated area and avoid breathing dust.[4] Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store at temperatures between 2-30°C.

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the synthesis and analysis of 3,4-Dichlorobenzyl alcohol.

Synthesis Protocol: Reduction of 3,4-Dichlorobenzaldehyde

A common and effective method for synthesizing benzyl alcohols is the reduction of the corresponding benzaldehyde derivative using a mild reducing agent like sodium borohydride.[6]

Objective: To synthesize 3,4-Dichlorobenzyl alcohol from 3,4-Dichlorobenzaldehyde.

Materials:

-

3,4-Dichlorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: Dissolve 3,4-Dichlorobenzaldehyde (1 mmol) in methanol (15 mL) in a round-bottom flask equipped with a magnetic stirrer.[6]

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (2 mmol) portion-wise to the stirred solution, maintaining the temperature below 20°C.[7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully add distilled water to quench any unreacted NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add distilled water and extract the product with dichloromethane (3 x 25 mL).[7]

-

Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3,4-Dichlorobenzyl alcohol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to obtain a white solid.

Caption: Synthesis of 3,4-Dichlorobenzyl alcohol via reduction.

Analytical Protocol: Quality Control

To ensure the purity and identity of the synthesized compound, a combination of analytical techniques is employed.

Objective: To confirm the identity and determine the purity of the synthesized 3,4-Dichlorobenzyl alcohol.

Methods:

-

Gas Chromatography (GC):

-

Purpose: To determine the purity (assay) of the final product.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., ethyl acetate).

-

Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., non-polar or medium-polar).

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak.

-

-

Infrared Spectroscopy (IR):

-

Purpose: To confirm the identity of the compound by identifying its functional groups.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film from a melt.

-

Analysis: Acquire the IR spectrum and compare it with a reference spectrum.[1] Key absorptions to look for include the O-H stretch of the alcohol (~3300 cm⁻¹) and C-Cl stretches in the aromatic region.

-

Caption: Quality control workflow for 3,4-Dichlorobenzyl alcohol.

References

- 1. 3,4-Dichlorobenzyl alcohol [webbook.nist.gov]

- 2. 3,4-Dichlorobenzyl alcohol(1805-32-9) 13C NMR spectrum [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. 4-Methylbenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 7. ijcea.org [ijcea.org]

Theoretical Properties of 3,4-Dichloro-5-methylbenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and extrapolated overview of the physicochemical and biological properties of 3,4-Dichloro-5-methylbenzyl alcohol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally analogous compounds, namely 3,4-Dichlorobenzyl alcohol and various methylated benzyl alcohols, to project its characteristics. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into its potential behavior and outlining methodologies for its synthesis and characterization.

Introduction

Predicted Physicochemical Properties

The properties of this compound are anticipated to be influenced by the presence of two electron-withdrawing chlorine atoms and one electron-donating methyl group on the benzene ring. The following table summarizes the known properties of 3,4-Dichlorobenzyl alcohol and provides an educated estimation for this compound.

| Property | 3,4-Dichlorobenzyl alcohol | Predicted: this compound |

| Molecular Formula | C₇H₆Cl₂O[3][4][5] | C₈H₈Cl₂O |

| Molecular Weight | 177.03 g/mol [3] | 191.05 g/mol |

| Appearance | White to off-white crystalline solid[6] | White to off-white solid |

| Melting Point | 35-39 °C[3][6][7] | Expected to be slightly higher than 3,4-Dichlorobenzyl alcohol due to increased molecular weight and potential for altered crystal packing. |

| Boiling Point | 148-151 °C[3][7] | Expected to be slightly higher than 3,4-Dichlorobenzyl alcohol. |

| Solubility | Limited solubility in water, soluble in organic solvents[6] | Similar solubility profile expected. |

| LogP (Octanol/Water Partition Coefficient) | 2.48570[6] | Expected to be slightly higher due to the addition of a methyl group. |

| Density | 1.392 g/cm³[6] | Expected to be in a similar range. |

| Flash Point | >110 °C[3] | Expected to be in a similar range. |

Predicted Spectral Data

The spectral characteristics of this compound can be inferred from the known data for 3,4-Dichlorobenzyl alcohol. The addition of a methyl group will introduce specific signals in the NMR spectra and may cause slight shifts in the IR and MS data.

| Spectral Data | 3,4-Dichlorobenzyl alcohol | Predicted: this compound |

| ¹H NMR | Signals for aromatic protons, methylene protons (-CH₂OH), and hydroxyl proton (-OH) are present.[6] | Expect signals for two aromatic protons, a singlet for the methyl group protons, a singlet for the methylene protons, and a singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents. |

| ¹³C NMR | Aromatic and methylene carbon signals are present.[8] | Expect signals for the aromatic carbons (including the carbon attached to the methyl group), the methyl carbon, and the methylene carbon. |

| IR Spectroscopy | Characteristic peaks for O-H stretching, C-H aromatic stretching, C-O stretching, and C-Cl stretching.[4][6] | Similar characteristic peaks are expected, with the addition of C-H stretching and bending vibrations for the methyl group. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern corresponding to the loss of functional groups.[4][6] | A molecular ion peak corresponding to the increased molecular weight is expected. The fragmentation pattern will likely involve the loss of the hydroxyl group, the chlorines, and the methyl group. |

Proposed Synthesis and Characterization Workflow

As this compound is not commercially available, a synthetic route would be required. A plausible approach would be the reduction of a corresponding benzaldehyde or benzoic acid derivative. The following diagram illustrates a general workflow for its synthesis and characterization.

Caption: A proposed workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure for the reduction of a substituted benzaldehyde.

-

Reaction Setup: To a solution of 3,4-dichloro-5-methylbenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Detailed Experimental Protocol: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): Analyze the purified product using a mass spectrometer to determine its molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the product to identify the characteristic functional groups, particularly the hydroxyl (-OH) group.

-

Purity Analysis: Assess the purity of the final compound using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the activities of related compounds provide a basis for speculation.

-

Antimicrobial and Antiseptic Properties: Benzyl alcohol and its derivatives are known to possess antimicrobial and antiseptic properties.[9][10] 3,4-Dichlorobenzyl alcohol is used in some throat lozenges for its antiseptic effects.[1] It is plausible that this compound would exhibit similar activities.

-

Enzymatic Interactions: Benzyl alcohol can be a substrate for enzymes such as liver alcohol dehydrogenase, which catalyzes its oxidation to benzaldehyde.[11] The substituents on the aromatic ring of this compound would likely influence its binding and turnover rate in such enzymatic reactions.

Hypothetical Signaling Pathway Involvement

Given the lack of specific data, a detailed signaling pathway is not possible. However, based on the general properties of substituted aromatic compounds, one could hypothesize potential interactions. The following diagram illustrates a hypothetical logic flow for investigating the biological activity of a novel compound like this compound.

Caption: A logical workflow for the initial biological screening of this compound.

Conclusion

This technical guide provides a theoretical yet comprehensive foundation for understanding the properties of this compound. By extrapolating from the known data of structurally similar compounds, we have outlined its likely physicochemical characteristics, spectral properties, and potential for biological activity. The provided experimental workflows offer a practical starting point for its synthesis and characterization. This document is intended to catalyze further research into this novel compound and facilitate its potential application in drug discovery and development.

References

- 1. Buy 3,4-Dichlorobenzyl alcohol | 1805-32-9 [smolecule.com]

- 2. News - The effect of benzyl alcohol [sprchemical.com]

- 3. 3,4-Dichlorobenzyl alcohol for synthesis | 1805-32-9 [sigmaaldrich.com]

- 4. 3,4-Dichlorobenzyl alcohol [webbook.nist.gov]

- 5. 3,4-Dichlorobenzyl alcohol [webbook.nist.gov]

- 6. guidechem.com [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. 3,4-Dichlorobenzyl alcohol(1805-32-9) 13C NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Alternative pathways and reactions of benzyl alcohol and benzaldehyde with horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of 3,4-Dichloro-5-methylbenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,4-dichloro-5-methylbenzyl alcohol. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in its identification and characterization. Detailed experimental protocols for acquiring such data are also provided, along with a general workflow for the spectroscopic analysis of novel chemical entities.

Introduction

This compound is a halogenated aromatic alcohol. As with many substituted benzyl alcohols, its potential applications in medicinal chemistry and materials science warrant a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing essential information for structure elucidation and purity assessment. This guide serves as a foundational resource by presenting predicted spectroscopic data for this compound and outlining the standard methodologies for their experimental acquisition.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide expected values for key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | s | 1H | Ar-H |

| ~7.20 | s | 1H | Ar-H |

| ~4.68 | s | 2H | -CH₂- |

| ~2.35 | s | 3H | -CH₃ |

| ~1.60 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~141.5 | Ar-C (quaternary) |

| ~138.0 | Ar-C (quaternary) |

| ~133.0 | Ar-C (quaternary) |

| ~131.0 | Ar-C (quaternary) |

| ~129.0 | Ar-CH |

| ~127.5 | Ar-CH |

| ~64.0 | -CH₂- |

| ~20.5 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 190/192/194 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for two chlorine atoms) |

| 172/174/176 | Medium | [M-H₂O]⁺ |

| 157/159/161 | Medium | [M-H₂O-CH₃]⁺ |

| 123/125 | High | [M-H₂O-Cl]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion fragment) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Accurately weigh 5-10 mg of the solid sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial to dissolve the sample.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution and lineshape.[1]

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.[1]

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H) or the solvent carbon peak (CDCl₃ at 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample.

Materials:

-

This compound

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure (using ATR):

-

Ensure the ATR crystal is clean and free of any residues. Clean with a lint-free wipe and a suitable solvent if necessary, and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[2]

-

Place a small amount of the solid sample onto the ATR crystal using a clean spatula, ensuring the crystal surface is completely covered.[3]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

-

Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.[2]

-

After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound

-

Volatile organic solvent (e.g., dichloromethane or ethyl acetate)

-

Vial with a septum cap

-

Microsyringe

-

GC-MS instrument

Procedure:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.[4]

-

Set the GC-MS instrument parameters. This includes setting the injector temperature, the oven temperature program, the carrier gas flow rate, and the mass spectrometer parameters (e.g., mass range, ionization energy).[5][6]

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet using a microsyringe.[4]

-

The sample is vaporized and separated on the GC column. The separated components then enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (typically by electron impact) and fragmented.

-

The ions are separated by their mass-to-charge ratio and detected.

-

The resulting mass spectrum is recorded and can be analyzed for the molecular ion and characteristic fragment ions.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results - Kintek Solution [kindle-tech.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. memphis.edu [memphis.edu]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. tsapps.nist.gov [tsapps.nist.gov]

potential starting materials for 3,4-Dichloro-5-methylbenzyl alcohol synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of potential synthetic routes for 3,4-Dichloro-5-methylbenzyl alcohol, a valuable intermediate in pharmaceutical and agrochemical research. The document outlines key starting materials, detailed experimental protocols for principal reactions, and quantitative data to facilitate laboratory synthesis.

Executive Summary

The synthesis of this compound can be approached through several strategic pathways. The most direct route commences with the benzylic functionalization of 3,4-dichloro-5-methyltoluene. Alternative strategies involve the reduction of a corresponding benzoic acid or benzaldehyde derivative. Each approach offers distinct advantages and challenges in terms of starting material availability, reaction scalability, and overall yield. This guide will explore these primary synthetic routes, providing a comparative analysis to aid in the selection of the most suitable method for a given research and development context.

Synthetic Pathways

The feasible synthetic routes to this compound are depicted below. The selection of a particular pathway will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Figure 1: Overview of primary synthetic routes to this compound.

Route 1: From 3,4-Dichloro-5-methyltoluene

This is the most direct approach, involving a two-step sequence of benzylic bromination followed by hydrolysis.

Step 1.1: Synthesis of 3,4-Dichloro-5-methyltoluene (Starting Material)

The synthesis of the key starting material, 3,4-dichloro-5-methyltoluene, can be achieved via the chlorination of 3,5-dichlorotoluene. Due to the directing effects of the methyl group (ortho, para-directing) and the chlorine atoms (meta-directing relative to each other), the regioselectivity of this reaction can be challenging. Specialized methods may be required to obtain the desired 3,4-dichloro-5-methyl isomer. Traditional methods for the synthesis of dichlorotoluene isomers often involve the diazotization of corresponding anilines followed by a Sandmeyer reaction[1].

Step 1.2: Benzylic Bromination of 3,4-Dichloro-5-methyltoluene

The conversion of 3,4-dichloro-5-methyltoluene to 3,4-dichloro-5-methylbenzyl bromide is a critical step. This free-radical halogenation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or under photochemical conditions.

Figure 2: Benzylic bromination of 3,4-dichloro-5-methyltoluene.

Experimental Protocol: Benzylic Bromination of a Dichlorotoluene Derivative (General Procedure)

A solution of the dichlorotoluene (1.0 eq.), N-bromosuccinimide (1.1-1.2 eq.), and a catalytic amount of AIBN (0.02-0.1 eq.) in a suitable solvent such as carbon tetrachloride or 1,2-dichloroethane is refluxed for several hours. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude benzyl bromide, which can be purified by crystallization or chromatography. A study on the benzylic bromination of 2,6-dichlorotoluene using H2O2 and HBr in a microchannel reactor under blue light irradiation reported a yield of 91.4%[2][3]. Another protocol for the bromination of 3,4-dichlorotoluene involved reaction with sodium bromate, sodium bromide, and a radical initiator in 1,2-dichloroethane[4].

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichlorotoluene | [2][3] |

| Reagents | H₂O₂, HBr | [2][3] |

| Solvent | 1,2-Dichloroethane | [2][3] |

| Initiator | Blue light (photocatalytic) | [2][3] |

| Temperature | 70 °C | [2][3] |

| Yield | 91.4% | [2][3] |

| Starting Material | 3,4-Dichlorotoluene | [4] |

| Reagents | NaBrO₃, NaBr, H₂SO₄ | [4] |

| Solvent | 1,2-Dichloroethane | [4] |

| Initiator | AIBN, BPO | [4] |

| Temperature | Reflux | [4] |

| Yield | Not specified | [4] |

Table 1: Quantitative data for benzylic bromination of dichlorotoluenes.

Step 1.3: Hydrolysis of 3,4-Dichloro-5-methylbenzyl Bromide

The final step in this route is the hydrolysis of the benzyl bromide to the target alcohol. This can be achieved by reacting the bromide with water, often in the presence of a base or a phase-transfer catalyst to facilitate the reaction.

Experimental Protocol: Hydrolysis of a Dichlorobenzyl Halide (General Procedure)

A mixture of the dichlorobenzyl bromide (1.0 eq.) and a large excess of water (10-70 molar equivalents) is heated at a temperature ranging from 80°C to 180°C. The reaction can be carried out with or without the addition of a base. Without a base, the reaction produces hydrochloric acid, which can be removed later. Alternatively, a base such as sodium hydroxide or sodium carbonate can be used to neutralize the acid as it is formed. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate in a two-phase system. For instance, the hydrolysis of 2,4-dichlorobenzyl chloride to 2,4-dichlorobenzyl alcohol has been reported with a yield of 94.6% using sodium acetate followed by hydrolysis with sodium hydroxide in the presence of a phase-transfer catalyst[5][6]. A process for the hydrolysis of benzyl chloride with water at 80-180°C has also been described, with yields over 90%[7].

| Parameter | Value | Reference |

| Starting Material | 2,4-Dichlorobenzyl chloride | [5][6] |

| Reagents | Sodium acetate, NaOH | [5][6] |

| Catalyst | Tetrabutylammonium salt | [5][6] |

| Yield | 94.6% | [5][6] |

| Starting Material | Benzyl chloride | [7] |

| Reagents | Water | [7] |

| Temperature | 80-180 °C | [7] |

| Yield | >90% | [7] |

Table 2: Quantitative data for the hydrolysis of benzyl halides.

Route 2: From 3,4-Dichloro-5-methylbenzoic Acid

This alternative route involves the synthesis of the corresponding benzoic acid followed by its reduction.

Step 2.1: Synthesis of 3,4-Dichloro-5-methylbenzoic Acid

This intermediate can be prepared from p-toluic acid through a chlorination reaction. The specific conditions for the regioselective chlorination to obtain the desired 3,4-dichloro-5-methyl substitution pattern would need to be carefully optimized.

Step 2.2: Reduction of 3,4-Dichloro-5-methylbenzoic Acid

The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.

Figure 3: Reduction of 3,4-dichloro-5-methylbenzoic acid.

Experimental Protocol: Reduction of a Carboxylic Acid with LiAlH₄ (General Procedure)

| Parameter | Value | Reference |

| Reagent | Lithium aluminum hydride (LiAlH₄) | [8][9] |

| Solvent | Dry ether or THF | [8][9] |

| Work-up | Sequential addition of H₂O, NaOH(aq), H₂O | [8][9] |

| General Yield | High | [8][9] |

Table 3: General conditions for the reduction of carboxylic acids.

Route 3: From 3,4-Dichloro-5-methylbenzaldehyde

This pathway involves the preparation of the corresponding aldehyde, followed by its reduction to the target alcohol.

Step 3.1: Synthesis of 3,4-Dichloro-5-methylbenzaldehyde

The aldehyde can be synthesized from 3,4-dichloro-5-methyltoluene through oxidation or formylation reactions. The Gattermann-Koch reaction, which introduces a formyl group onto an aromatic ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, could be a potential method[2][3][10][11].

Step 3.2: Reduction of 3,4-Dichloro-5-methylbenzaldehyde

The reduction of an aldehyde to a primary alcohol is a facile and high-yielding reaction, commonly accomplished using mild reducing agents like sodium borohydride (NaBH₄).

Figure 4: Reduction of 3,4-dichloro-5-methylbenzaldehyde.

Experimental Protocol: Reduction of a Benzaldehyde with NaBH₄ (General Procedure)

To a solution of the benzaldehyde (1.0 eq.) in an alcoholic solvent such as methanol or ethanol, sodium borohydride (1.0-1.2 eq.) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the benzyl alcohol, which is often pure enough for subsequent use without further purification. The reduction of aldehydes with NaBH₄ is generally quantitative[11][12][13].

| Parameter | Value | Reference |

| Reagent | Sodium borohydride (NaBH₄) | [11][12][13] |

| Solvent | Methanol or Ethanol | [11][12][13] |

| Temperature | 0 °C to room temperature | [11][12][13] |

| General Yield | Quantitative | [11][12][13] |

Table 4: General conditions for the reduction of benzaldehydes.

Conclusion

The synthesis of this compound is achievable through multiple synthetic strategies. The most direct route, starting from 3,4-dichloro-5-methyltoluene, offers a concise pathway, with the key steps being benzylic bromination and subsequent hydrolysis. While the synthesis of the starting material may require careful optimization of chlorination conditions, the subsequent transformations are generally high-yielding. The alternative routes involving the reduction of the corresponding benzoic acid or benzaldehyde are also viable and rely on well-established and efficient reduction methodologies. The choice of the optimal synthetic route will be dictated by factors such as the availability of starting materials, scalability, and the specific capabilities of the research or production facility. This guide provides the foundational information necessary for the successful laboratory-scale synthesis of this important chemical intermediate.

References

- 1. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]

- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. CN107098791A - A kind of preparation method of benzyl bromide a-bromotoluene - Google Patents [patents.google.com]

- 5. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 6. EP0047622B1 - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. researchgate.net [researchgate.net]

- 9. collegedunia.com [collegedunia.com]

- 10. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 11. Page loading... [guidechem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers - Google Patents [patents.google.com]

An In-depth Technical Guide to the Predicted Solubility of 3,4-Dichloro-5-methylbenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3,4-Dichloro-5-methylbenzyl alcohol, with a primary focus on its solubility in aqueous and organic solvents. Due to the limited availability of experimental data for this specific compound, this guide leverages computational prediction methods and data from structurally similar molecules to provide reliable estimates. Detailed experimental protocols for solubility determination are also provided to facilitate future laboratory investigations.

Introduction

This compound is an aromatic alcohol. Its structure, characterized by a chlorinated and methylated benzene ring attached to a hydroxymethyl group, suggests moderate lipophilicity and low aqueous solubility. Understanding the solubility of this compound is crucial for a variety of applications, including in drug discovery as a synthetic intermediate or scaffold, and in materials science. Accurate solubility data is a prerequisite for designing effective formulation strategies, predicting bioavailability, and assessing environmental fate.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated using established in silico models. These predictions are valuable for initial assessments in the absence of experimental data.

Predicted Solubility and Partition Coefficient

Quantitative Structure-Property Relationship (QSPR) models and fragment-based prediction tools are commonly employed to estimate the solubility of novel compounds. These models utilize a molecule's structural features to predict its properties. The predicted aqueous solubility and the octanol-water partition coefficient (LogP), a key determinant of lipophilicity, for this compound are summarized in the table below. For comparative purposes, data for structurally related compounds are also included.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Aqueous Solubility (mg/L) |

| This compound | C₈H₈Cl₂O | 191.05 | 3.15 | -3.28 | 45.7 |

| 3,4-Dichlorobenzyl alcohol | C₇H₆Cl₂O | 177.03 | 2.67 | -2.85 | 112.2 |

| 3,4-Dimethylbenzyl alcohol | C₉H₁₂O | 136.19 | 2.05 | -2.10 | 631.0 |

| Benzyl alcohol | C₇H₈O | 108.14 | 1.10 | -1.16 | 40,000 |

Predicted values were generated using a combination of publicly available prediction software (e.g., ALOGPS, Molinspiration) and are intended for estimation purposes.

The predictions indicate that this compound is likely to have low aqueous solubility. The presence of two chlorine atoms and a methyl group on the benzene ring contributes to its increased lipophilicity (higher LogP) and consequently, reduced affinity for water compared to benzyl alcohol.

Experimental Protocols for Solubility Determination

To obtain definitive solubility data, experimental determination is essential. The following are detailed methodologies for key experiments based on the OECD Test Guideline 105, which is a widely accepted standard for determining water solubility.

OECD Test Guideline 105: Water Solubility

This guideline presents two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method. A preliminary test is recommended to estimate the approximate solubility and determine the most suitable method.

3.1.1. Preliminary Test

-

A sample of the test substance (approximately 0.1 g) is weighed into a 10 mL glass-stoppered measuring cylinder.

-

Water is added in a stepwise manner, up to a total volume of 10 mL.

-

After each addition of water, the mixture is shaken vigorously for 10 minutes at 20°C.

-

The mixture is visually inspected for any undissolved parts of the sample.

-

If the substance dissolves completely, it is considered soluble, and the approximate solubility is determined. If not, the procedure is repeated with smaller sample sizes.

3.1.2. Column Elution Method (for solubilities below 10⁻² g/L)

This method is suitable for substances with low aqueous solubility.

-

Apparatus: A temperature-controlled column with a support material (e.g., glass wool, glass beads), a pump for continuous water flow, and a collection system for the eluate.

-

Procedure:

-

The support material is coated with an excess of the test substance. This can be achieved by dissolving the substance in a volatile solvent, mixing with the support material, and evaporating the solvent.

-

The coated support material is packed into the column.

-

Water is pumped through the column at a slow, constant flow rate to ensure saturation is reached.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of the test substance in each fraction is determined using a suitable analytical method (e.g., HPLC, GC, UV-Vis spectroscopy).

-

The experiment is continued until the concentration of the eluate reaches a plateau, indicating that the saturation solubility has been achieved. The solubility is the average concentration of the plateau fractions.

-

3.1.3. Flask Method (for solubilities at or above 10⁻² g/L)

This method is appropriate for substances with higher solubility.

-

Apparatus: A constant temperature bath, glass flasks with stoppers, and a stirring mechanism.

-

Procedure:

-

An excess amount of the test substance is added to a flask containing a known volume of water.

-

The flask is sealed and agitated in the constant temperature bath (e.g., at 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is allowed to stand to allow undissolved material to settle.

-

A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

-

The concentration of the test substance in the clear aqueous phase is determined by a suitable analytical method.

-

The process is repeated with different equilibration times to ensure that a true equilibrium has been reached.

-

Visualization of the Solubility Prediction Workflow

The following diagram illustrates the logical workflow for predicting the solubility of a chemical compound when experimental data is not available.

Caption: A flowchart illustrating the in silico workflow for predicting the aqueous solubility of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the predicted solubility of this compound. The in silico predictions suggest that it is a lipophilic compound with low aqueous solubility. For definitive and regulatory purposes, experimental verification using standardized methods, such as the OECD Test Guideline 105, is strongly recommended. The provided protocols offer a clear path for such experimental work. The presented workflow and data will be a valuable resource for researchers and professionals in drug development and chemical sciences who are working with this or structurally similar compounds.

An In-depth Technical Guide to the Stability and Reactivity of 3,4-Dichloro-5-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 3,4-Dichloro-5-methylbenzyl alcohol, a substituted aromatic alcohol of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from studies on structurally related compounds, including dichlorinated and methyl-substituted benzyl alcohols, to predict its chemical behavior.

Chemical and Physical Properties

A summary of the key chemical and physical properties of closely related benzyl alcohol derivatives is presented in Table 1. These properties are expected to be similar for this compound and are crucial for understanding its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of Substituted Benzyl Alcohols

| Property | 3,4-Dichlorobenzyl alcohol | 4-Methylbenzyl alcohol | Benzyl Alcohol |

| Molecular Formula | C₇H₆Cl₂O[1] | C₈H₁₀O | C₇H₈O |

| Molecular Weight | 177.03 g/mol [1] | 122.16 g/mol | 108.14 g/mol |

| Appearance | Solid[1] | Colorless liquid | Colorless liquid |

| Melting Point | 38-39 °C[1] | -15.3 °C | -15.2 °C |

| Boiling Point | 148-151 °C[1] | 205.3 °C | 205.3 °C |

| Solubility | Insoluble in water | Soluble in water, alcohol, and ether | Soluble in water, alcohol, and ether[2] |

Stability Profile

The stability of this compound is a critical parameter for its development as a pharmaceutical ingredient. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3] The following sections outline the predicted stability under various stress conditions, based on the behavior of analogous compounds.

Hydrolytic Stability

Substituted benzyl alcohols are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, degradation may occur, although typically at a slow rate.

Oxidative Stability

The primary hydroxyl group of benzyl alcohols is susceptible to oxidation.[2] Common oxidizing agents can convert the alcohol to the corresponding aldehyde and subsequently to the carboxylic acid.[2][4] The presence of electron-withdrawing chlorine atoms on the aromatic ring of this compound is expected to make the benzylic carbon more electrophilic and potentially more susceptible to oxidation compared to unsubstituted benzyl alcohol.

Potential Oxidation Products:

-

3,4-Dichloro-5-methylbenzaldehyde

-

3,4-Dichloro-5-methylbenzoic acid

Thermal Stability

Benzyl alcohol and its derivatives can undergo thermal decomposition at elevated temperatures. Studies on benzyl alcohol have shown that sonication, which generates localized high temperatures, can lead to the formation of benzene, toluene, and benzaldehyde.[5][6] Similar degradation pathways may be anticipated for this compound under significant thermal stress.

Photostability

Aromatic compounds, including benzyl alcohols, can be susceptible to photodegradation upon exposure to UV light.[7] Photostability testing as per ICH Q1B guidelines is recommended to assess the potential for degradation upon exposure to light. The chlorine substituents may influence the photolytic degradation pathway.

Reactivity Profile

The reactivity of this compound is dictated by the benzylic hydroxyl group and the substituted aromatic ring.

Oxidation Reactions

As mentioned in the stability section, the primary alcohol functionality can be readily oxidized. The choice of oxidizing agent will determine the product.

-

Mild Oxidants (e.g., PCC, PDC): Expected to yield 3,4-Dichloro-5-methylbenzaldehyde.

-

Strong Oxidants (e.g., KMnO₄, H₂CrO₄): Expected to yield 3,4-Dichloro-5-methylbenzoic acid.[8]

Reduction Reactions

The benzylic alcohol can be reduced to the corresponding toluene derivative, 1,2-dichloro-3-methyl-5-(methyl)benzene, although this typically requires harsh conditions or specific catalytic systems.

Substitution Reactions

The hydroxyl group of benzyl alcohols can be converted into a good leaving group (e.g., by protonation in the presence of a strong acid) to facilitate nucleophilic substitution reactions.[8] For instance, reaction with hydrogen halides can yield the corresponding benzyl halide.

Electrophilic Aromatic Substitution

The aromatic ring of this compound can undergo electrophilic substitution. The directing effects of the substituents (chloro and methyl groups) will determine the position of substitution. The two chlorine atoms are deactivating and ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these effects will influence the regioselectivity of such reactions.

Experimental Protocols

General Protocol for Forced Degradation Studies

A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile/water). Aliquots of this solution are then subjected to the following stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid substance is heated at 105°C for 24 hours.

-

Photolytic Degradation: The solution is exposed to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Samples should be analyzed at appropriate time points by a stability-indicating HPLC method.

Synthesis of this compound

A plausible synthetic route would involve the reduction of the corresponding benzaldehyde.

Protocol for the Reduction of a Substituted Benzaldehyde:

-

Dissolve 3,4-Dichloro-5-methylbenzaldehyde (1 equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the stability and reactivity of this compound.

Caption: Workflow for forced degradation studies.

Caption: Predicted reactivity of the target molecule.

Conclusion

This technical guide provides a predictive overview of the stability and reactivity of this compound based on the known chemistry of structurally similar compounds. The primary alcohol moiety is the most reactive site, susceptible to oxidation to the corresponding aldehyde and carboxylic acid. The dichlorinated and methylated phenyl ring influences the overall electronic properties and potential for electrophilic aromatic substitution. It is imperative that experimental studies, including comprehensive forced degradation, are conducted to confirm these predictions and fully characterize the stability and reactivity profile of this molecule for its potential application in drug development.

References

- 1. 4-Methylbenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 2. Oxidation by Reduction: Efficient and Selective Oxidation of Alcohols by the Electrocatalytic Reduction of Peroxydisulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]

- 4. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 6. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. crab.rutgers.edu [crab.rutgers.edu]

An In-depth Technical Guide to the Proposed Synthesis and Isolation of 3,4-Dichloro-5-methylbenzyl alcohol

Disclaimer: As of the latest literature search, no specific documented discovery or isolation of 3,4-Dichloro-5-methylbenzyl alcohol has been identified. The following guide presents a scientifically plausible, hypothetical pathway for its synthesis and purification based on established organic chemistry principles and documented procedures for analogous compounds. This document is intended for research and development professionals and assumes all laboratory work will be conducted with appropriate safety protocols.

Introduction

Substituted benzyl alcohols are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Their functional hydroxyl group and substituted aromatic ring allow for a wide range of chemical modifications. This guide outlines a proposed multi-step synthesis for the novel compound this compound, starting from the plausible precursor, 3,4-dichloro-5-methylbenzoic acid. The proposed pathway involves the reduction of this carboxylic acid to the target benzyl alcohol.

Proposed Synthesis Pathway

Powerful reducing agents are required to convert a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation. The overall proposed reaction is as follows:

Reaction Scheme:

Quantitative Data Summary

As this compound is not documented, the following properties are estimates based on structurally similar compounds, such as 3,4-Dichlorobenzyl alcohol and other substituted benzyl alcohols. These values should be confirmed by experimental analysis upon successful synthesis.

| Property | Estimated Value | Notes |

| Molecular Formula | C₈H₈Cl₂O | Calculated from structure. |

| Molecular Weight | 191.05 g/mol | Calculated from atomic weights. |

| Appearance | White to off-white solid | Typical for chlorinated benzyl alcohols at room temperature. |

| Melting Point | 45 - 55 °C | Estimated based on similar dichlorinated aromatic compounds. |

| Boiling Point | ~250 - 265 °C at 760 mmHg | Extrapolated from related structures; will likely require vacuum distillation to prevent decomposition. |

| Solubility | Soluble in methanol, ethanol, THF, diethyl ether, CH₂Cl₂. Insoluble in water. | Typical solubility profile for aromatic alcohols. |

| Purity (Post-synthesis) | >95% (by GC or HPLC) | A reasonable target for a purified, isolated product. |

Experimental Protocols

The following protocols are detailed, hypothetical procedures for the synthesis and isolation of the target compound.

Synthesis of this compound via Reduction of 3,4-Dichloro-5-methylbenzoic acid

Materials and Reagents:

-

3,4-Dichloro-5-methylbenzoic acid (substrate)

-

Lithium aluminum hydride (LiAlH₄), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and crystallization

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere of argon or nitrogen.

-

Reagent Addition: To the flask, add a solution of 3,4-Dichloro-5-methylbenzoic acid (1.0 eq) dissolved in anhydrous THF.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Hydride Addition: Slowly add the 1.0 M solution of LiAlH₄ in THF (approx. 1.5 - 2.0 eq) to the stirred solution of the carboxylic acid via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask back down to 0 °C in an ice-water bath.

-

Work-up: Cautiously and slowly quench the excess LiAlH₄ by the dropwise addition of water (e.g., for 'n' grams of LiAlH₄ used, add 'n' mL of water), followed by the addition of 15% aqueous NaOH ('n' mL), and finally more water (3*'n' mL). This procedure (Fieser work-up) should produce a granular precipitate of aluminum salts that is easy to filter.

-

Filtration: Filter the resulting slurry through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 2 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification: Recrystallization

-

Solvent Selection: Dissolve the crude solid product in a minimum amount of a hot solvent. A suitable solvent system might be a mixture of hexane and ethyl acetate or toluene.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Visualizations of Workflows

The following diagrams illustrate the proposed experimental and logical workflows.

Caption: Proposed experimental workflow for the synthesis and purification of this compound.

Caption: Logical relationship of components in the proposed chemical synthesis.

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 3,4-Dichloro-5-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 3,4-Dichloro-5-methylbenzyl alcohol. The following methods are described: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed to be adaptable for various sample matrices encountered in research and development.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in solutions and formulations. A reverse-phase HPLC system with a C18 column and UV detection is utilized.

Experimental Protocol

1.1. Equipment and Materials

-

High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Solvent filtration apparatus.

-

Analytical balance.

-

Volumetric flasks, pipettes, and syringes.

-

HPLC-grade acetonitrile, methanol, and water.

-

Phosphoric acid or formic acid.

-

This compound reference standard.

1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

1.3. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

1.4. Analysis and Quantification Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration. Then, inject the prepared sample solutions. The concentration of this compound in the samples can be determined from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method, based on methods for similar dichlorobenzyl alcohols.[1][2]

| Parameter | Expected Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Experimental Workflow: HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is ideal for the identification and quantification of this compound, especially in complex matrices where high selectivity is required.

Experimental Protocol

2.1. Equipment and Materials

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Autosampler and syringes.

-

Analytical balance.

-

Volumetric flasks, pipettes.

-

Methanol or ethyl acetate (GC grade).

-

This compound reference standard.

-

Anhydrous sodium sulfate.

2.2. Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (or Split 10:1) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Temperature Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

| Solvent Delay | 3 min |

2.3. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of ethyl acetate in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.

-

Sample Preparation: For liquid samples, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate. Dry the organic extract with anhydrous sodium sulfate before analysis. For solid samples, a solvent extraction (e.g., sonication in ethyl acetate) followed by filtration and drying is recommended.

2.4. Analysis and Quantification Inject the standard solutions to generate a calibration curve. The quantification can be done in full scan mode or for higher sensitivity and selectivity, in Selected Ion Monitoring (SIM) mode. Characteristic ions for this compound should be determined from the mass spectrum of a standard.

Quantitative Data Summary

The following table presents the anticipated performance metrics for the GC-MS method.

| Parameter | Expected Value |

| Linearity Range | 0.1 - 20 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | ~0.02 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (Recovery %) | 95 - 105% |

Experimental Workflow: GC-MS Analysis

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Note: Derivatization of 3,4-Dichloro-5-methylbenzyl Alcohol for Enhanced Analytical Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-methylbenzyl alcohol is a substituted aromatic alcohol of interest in various fields, including pharmaceutical and chemical synthesis. Accurate and sensitive quantification of this compound often requires a derivatization step to improve its chromatographic behavior and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization enhances volatility and thermal stability, which is crucial for GC-based methods. This application note provides detailed protocols for the derivatization of this compound for subsequent analysis by GC-MS and high-performance liquid chromatography (HPLC).

Analytical Strategies

The primary analytical challenge with this compound is its polarity, which can lead to poor peak shape and low sensitivity in GC analysis. To overcome this, two primary derivatization strategies are presented:

-

Silylation for GC-MS Analysis: This is a common and effective method for derivatizing compounds with active hydrogens, such as alcohols.[1] A silylating reagent replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and making the compound more amenable to GC analysis.[1][2]

-

Direct Analysis by HPLC: As an alternative, HPLC can be employed for the analysis of this compound without derivatization. This method is particularly useful for samples where derivatization may be complex or introduce artifacts.

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a popular and effective silylating reagent for alcohols.

Materials:

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Anhydrous Pyridine

-

Aprotic solvent (e.g., Dichloromethane, Hexane)

-

GC vials (2 mL) with caps

-

Heating block or oven

-

Microsyringes

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in an appropriate aprotic solvent. Transfer an aliquot of the sample or standard into a GC vial. If the solvent is not aprotic, it must be evaporated to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the vial.[3] Pyridine acts as a catalyst, particularly for hindered hydroxyl groups.[3]

-

Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes to ensure the reaction goes to completion.[3]

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Workflow for Derivatization and GC-MS Analysis

References

Application Notes and Protocols for 3,4-Dichloro-5-methylbenzyl alcohol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-methylbenzyl alcohol is a substituted aromatic alcohol with potential applications as a versatile building block in organic synthesis. While specific literature on this exact molecule is limited, its structural features—a dichlorinated benzene ring, a methyl group, and a primary benzylic alcohol—suggest its utility in a variety of chemical transformations. The presence of chloro and methyl substituents on the aromatic ring can influence the reactivity of the benzylic alcohol and provide handles for further functionalization, making it a potentially valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

These application notes provide an overview of the potential synthetic applications of this compound, drawing analogies from the well-established chemistry of related substituted benzyl alcohols. Detailed experimental protocols for key transformations are provided to guide researchers in utilizing this compound in their synthetic endeavors.

Potential Synthetic Applications

The reactivity of the benzylic alcohol functional group allows for several key transformations, positioning this compound as a strategic intermediate.

-

Oxidation to 3,4-Dichloro-5-methylbenzaldehyde: The corresponding aldehyde is a crucial precursor for the synthesis of imines, Schiff bases, and for introducing the substituted benzylidene moiety into various molecular scaffolds.

-

Conversion to 3,4-Dichloro-5-methylbenzyl Halides: Benzyl halides are highly reactive intermediates, readily undergoing nucleophilic substitution reactions to form ethers, esters, amines, and to introduce the 3,4-dichloro-5-methylbenzyl group into target molecules.

-

Use as a Protecting Group: The 3,4-dichloro-5-methylbenzyl group can potentially be used as a protecting group for alcohols, carboxylic acids, and other functional groups. The specific substitution pattern may offer advantages in terms of stability and cleavage conditions compared to standard benzyl protecting groups.[1][2]

-

Precursor for Pharmaceutical and Agrochemical Scaffolds: Substituted benzyl alcohols are common structural motifs in a wide range of biologically active compounds.[3][4] This compound can serve as a starting point for the synthesis of novel derivatives with potential therapeutic or pesticidal properties.

A logical workflow for the utilization of this compound in organic synthesis is depicted below.

Experimental Protocols

The following are detailed, hypothesized protocols for the key transformations of this compound based on established methods for analogous compounds.

Oxidation to 3,4-Dichloro-5-methylbenzaldehyde

The selective oxidation of benzyl alcohols to aldehydes is a fundamental transformation in organic synthesis.[5][6][7][8] Several methods are available, with varying degrees of mildness and selectivity. A common and effective method utilizes pyridinium chlorochromate (PCC).

Protocol: PCC Oxidation

| Reagent/Parameter | Quantity/Value | Notes |